molecular formula C19H21N5O2S B4875963 N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No.: B4875963
M. Wt: 383.5 g/mol
InChI Key: AJRZPZQGCCEDHA-UHFFFAOYSA-N
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Description

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between BCL-2 and BAK, which are key regulators of apoptosis.

Mechanism of Action

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide works by binding to the BH3-binding groove of BCL-2, which is a key regulator of apoptosis. This binding prevents the interaction between BCL-2 and BAK, which leads to the activation of the apoptotic pathway. This ultimately results in the death of cancer cells or damaged neurons.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to reduce the levels of amyloid-beta and tau proteins, which are implicated in Alzheimer's disease. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its specificity for the BCL-2 protein. This allows for targeted inhibition of the apoptotic pathway without affecting other cellular processes. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

Future research on N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide could focus on optimizing its synthesis method to improve its solubility and stability. In addition, further preclinical studies could be conducted to evaluate its efficacy in combination with other anticancer therapies. This compound could also be studied for its potential use in treating other diseases, such as autoimmune disorders and viral infections. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in the development of new therapies.

Synthesis Methods

The synthesis of N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide involves a multistep process that starts with the reaction of 2-amino-1,3-benzothiazole with chloroacetyl chloride to form 2-chloro-N-(2-thiazolyl)acetamide. This intermediate is then reacted with 4-(3-methoxyphenyl)piperazine to form N-(2-thiazolyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide. Finally, this compound is reacted with ethylene glycol to form this compound.

Scientific Research Applications

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to induce apoptosis in cancer cells by targeting the BCL-2 protein, which is overexpressed in many types of cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy option. In addition to its anticancer properties, this compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-26-16-4-2-3-15(12-16)24-9-7-23(8-10-24)13-19(25)20-14-5-6-17-18(11-14)22-27-21-17/h2-6,11-12H,7-10,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRZPZQGCCEDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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